Phenformin Hydrochloride

Mitochondrial Complex I Respirometry Bioenergetics

Phenformin Hydrochloride (CAS 834-28-6) is the preferred biguanide for oncology and metabolic research, offering 20- to 50-fold greater mitochondrial complex I inhibition than metformin. Its superior lipophilicity ensures robust AMPK activation and apoptosis in LKB1-deficient NSCLC and TNBC models. As a pharmaceutical secondary standard with USP/EP traceability, it is validated for HPLC, GC, and spectroscopic methods. Choose Phenformin HCl to achieve potent, reproducible energetic stress in cancer cell lines while minimizing non-specific osmotic effects. Inquire now for research-grade purity.

Molecular Formula C10H15N5.ClH
C10H16ClN5
Molecular Weight 241.72 g/mol
CAS No. 834-28-6
Cat. No. B000975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenformin Hydrochloride
CAS834-28-6
SynonymsPHENFORMIN HYDROCHLORIDE;  834-28-6;  Phenformin HCl;  Meltrol;  Dipar;  Meltrol-50
Molecular FormulaC10H15N5.ClH
C10H16ClN5
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl
InChIInChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H
InChIKeyYSUCWSWKRIOILX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 20 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility36.3 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Phenformin Hydrochloride (CAS 834-28-6): A Potent Biguanide for Metabolic and Oncology Research


Phenformin Hydrochloride (CAS 834-28-6) is a hydrochloride salt of phenformin, a biguanide-class compound that was historically used as an oral anti-diabetic agent before its clinical withdrawal due to an elevated risk of lactic acidosis [1]. Unlike its structural analog metformin, phenformin contains a lipophilic phenylethyl side chain that significantly enhances its cellular uptake and mitochondrial membrane affinity [2]. This compound remains a critical research tool in oncology and metabolic studies, primarily due to its potent inhibition of mitochondrial complex I and robust activation of AMP-activated protein kinase (AMPK) . It is available as a pharmaceutical secondary standard with certified traceability to USP and EP reference materials, supporting rigorous analytical method development and quality control applications [3].

Why Metformin and Other Biguanides Cannot Replace Phenformin Hydrochloride in Targeted Research


Generic substitution among biguanides is scientifically invalid due to profound differences in potency, cellular uptake, and metabolic handling. Phenformin's enhanced lipophilicity enables superior tissue penetration and a markedly higher affinity for mitochondrial membranes compared to metformin [1]. Quantitative analyses reveal that phenformin is up to 50-fold more potent at inhibiting mitochondrial complex I and 100-fold more potent in specific functional assays [2]. Furthermore, phenformin undergoes hepatic metabolism via CYP2D6, whereas metformin is excreted unchanged [1]. This distinction creates a unique, concentration-dependent efficacy-toxicity window that is essential for replicating high-stress metabolic conditions in oncology research but is unattainable with metformin or buformin [3].

Phenformin Hydrochloride: Quantitative Evidence for Differential Potency and Unique Research Applications


Mitochondrial Complex I Inhibition: Phenformin Exhibits 20- to 50-Fold Greater Potency than Metformin

Phenformin is a substantially more potent inhibitor of mitochondrial complex I than metformin. A direct head-to-head comparison using high-resolution respirometry in human platelets found phenformin to be approximately 20-fold more potent [1]. Other studies corroborate this, reporting a 50-fold greater inhibitory effect on complex I compared to metformin .

Mitochondrial Complex I Respirometry Bioenergetics

Cellular Cytotoxicity: Phenformin Is the Most Potent Cytotoxic Biguanide in HepG2 Hepatocyte Models

In a direct comparison of three anti-diabetic biguanides, phenformin exhibited the highest degree of cytotoxicity against HepG2 cells, followed by buformin, with metformin demonstrating significant toxicity only at millimolar concentrations [1].

Cytotoxicity Hepatotoxicity Biguanide Comparison

Functional Cellular Assays: Phenformin Is 100-Fold More Potent than Metformin in Reducing Intracellular Ca2+ Oscillations

A head-to-head study in rat hepatocytes demonstrated that phenformin is 100 times more potent than metformin at lowering the frequency of hormone-induced intracellular calcium oscillations, with an IC50 of 1 µM for phenformin compared to 0.1 mM for metformin [1].

Calcium Signaling Hepatocyte Functional Assay

In Vivo Antitumor Efficacy: Phenformin Demonstrates Superior Tumor Growth Inhibition in Triple-Negative Breast Cancer Xenografts

In an in vivo study using a triple-negative breast cancer xenograft model (MDAMB231), treatment with phenformin resulted in significantly greater tumor growth inhibition than treatment with metformin, with no observed murine toxicity [1].

Breast Cancer Xenograft Model In Vivo Efficacy

Pharmacokinetic Differentiation: Phenformin Undergoes Hepatic Metabolism via CYP2D6, Unlike Metformin

A key differentiating feature between phenformin and metformin lies in their pharmacokinetic profiles. Phenformin is metabolized by the CYP2D6 enzyme in the liver, whereas metformin is not metabolized and is excreted unchanged in the urine [1]. This leads to a longer half-life for phenformin (7-15 hours) compared to metformin (1.5-6.5 hours) [1].

Pharmacokinetics Drug Metabolism CYP2D6

High-Impact Research Applications for Phenformin Hydrochloride Based on Quantitative Evidence


Modeling Severe Mitochondrial Dysfunction and Metabolic Crisis in Oncology

Researchers should utilize Phenformin Hydrochloride to induce a robust and quantifiable energetic stress response in cancer cell lines. Its 20- to 50-fold greater potency for complex I inhibition compared to metformin allows for the use of lower drug concentrations, minimizing non-specific osmotic effects and more accurately modeling therapeutic scenarios. This is particularly relevant in LKB1-deficient non-small cell lung cancer (NSCLC) models, where phenformin has been shown to robustly induce apoptosis .

Investigating Structure-Activity Relationships (SAR) in Biguanide Transport and Toxicity

The distinct physicochemical properties of phenformin—its higher lipophilicity and greater affinity for mitochondrial membranes compared to metformin [1]—make it an essential tool for SAR studies. In HepG2 hepatocyte models, phenformin is the most cytotoxic among the anti-diabetic biguanides, providing a clear positive control for studying biguanide-induced lactic acidosis and mitochondrial toxicity mechanisms [2].

Preclinical In Vivo Efficacy Studies in Aggressive Tumor Models

For in vivo oncology studies, particularly those involving triple-negative breast cancer (TNBC), Phenformin Hydrochloride is the preferred biguanide based on head-to-head comparison data. In a TNBC xenograft model (MDAMB231), phenformin treatment demonstrated superior tumor growth inhibition compared to metformin, with no associated murine toxicity [3]. This establishes a compelling rationale for its use over metformin in similar preclinical settings.

Analytical Method Development and Pharmaceutical Quality Control

As a Pharmaceutical Secondary Standard with certified traceability to USP and EP primary standards, Phenformin Hydrochloride (CAS 834-28-6) is a critical reference material for pharmaceutical analysis [4]. It is validated for use in HPLC, GC, surface-enhanced Raman spectroscopy, and spectrophotometric techniques, ensuring the accurate quantification of the analyte in pharmaceutical formulations and supporting rigorous quality control and method development workflows [4].

Technical Documentation Hub

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